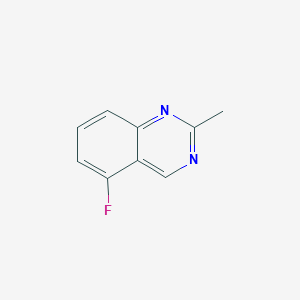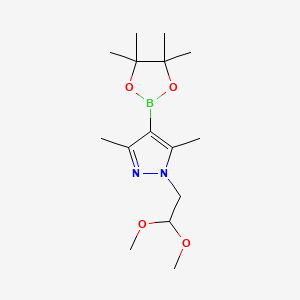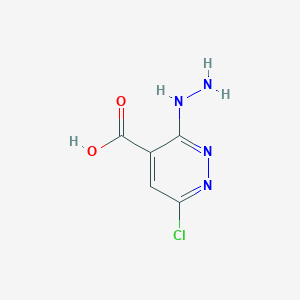
6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid
Descripción general
Descripción
6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is a chemical compound with the CAS Number: 77813-57-1 . It has a molecular weight of 188.57 and its IUPAC name is 6-chloro-3-hydrazino-4-pyridazinecarboxylic acid . The compound is typically stored at room temperature and appears as a yellow to brown solid .
Molecular Structure Analysis
The InChI code for 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is 1S/C5H5ClN4O2/c6-3-1-2 (5 (11)12)4 (8-7)10-9-3/h1H,7H2, (H,8,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is a yellow to brown solid . It has a molecular weight of 188.57 and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Research
One of the primary applications of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid is in the development of potential anticancer agents. For instance, derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines have been synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia. These compounds have shown to influence cell proliferation and offer potential pathways for developing new anticancer therapies (C. Temple et al., 1983).
Antimicrobial and Antioxidant Activities
The compound also finds applications in synthesizing derivatives with antimicrobial and antioxidant properties. Novel pyridine and fused pyridine derivatives prepared from 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid analogs have been subjected to in silico molecular docking screenings and showed moderate to good binding energies, exhibiting antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Synthesis of Novel Compounds with Biological Activity
Further, the reactivity of this chemical scaffold has been explored to synthesize novel compounds, such as indolylpyridazinone derivatives with expected biological activity. These derivatives have shown antibacterial activity, highlighting the versatility of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid in contributing to the discovery of new biologically active molecules (S. Abubshait, 2007).
Development of Bifunctional Chelators for Technetium
Moreover, analogs of 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid, such as HYNIC (6-hydrazinonicotinic acid), have been evaluated as bifunctional chelators for technetium, used in radiolabeling bioconjugates for diagnostic imaging. This application underscores the compound's significance in both therapeutic and diagnostic fields, offering pathways for developing radiopharmaceuticals (Levente Meszaros et al., 2011).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Propiedades
IUPAC Name |
6-chloro-3-hydrazinylpyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN4O2/c6-3-1-2(5(11)12)4(8-7)10-9-3/h1H,7H2,(H,8,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSNHNLTNNUZLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)NN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608489 | |
| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |
CAS RN |
77813-57-1 | |
| Record name | 6-Chloro-3-hydrazinylpyridazine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



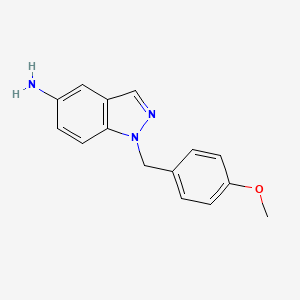
![tert-Butyl [2-amino-2-(2-fluorophenyl)ethyl]carbamate](/img/structure/B1612655.png)
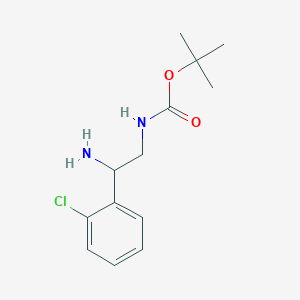


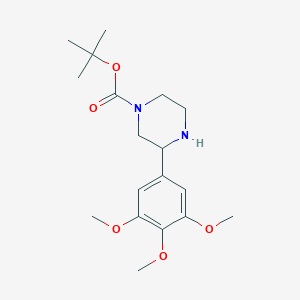

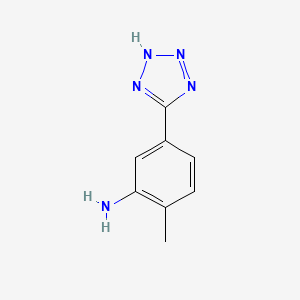

![2-([1,3]Dioxolan-2-ylmethoxy)-benzaldehyde](/img/structure/B1612665.png)
